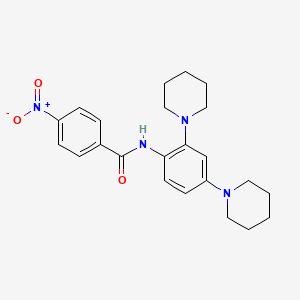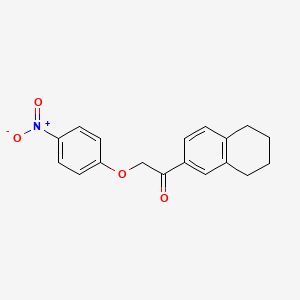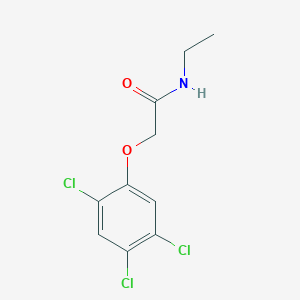
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes. A-438079 has been widely used as a research tool to investigate the role of P2X7 receptor in different biological systems.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide acts as a competitive antagonist of the P2X7 receptor. It binds to the receptor and prevents the binding of ATP (adenosine triphosphate), which is the natural ligand of the receptor. This results in the inhibition of downstream signaling pathways that are involved in the regulation of immune response, inflammation, and pain.
Biochemical and Physiological Effects:
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of pro-inflammatory cytokines such as IL-1β, IL-18, and TNF-α. It has also been shown to reduce the production of reactive oxygen species (ROS) and to inhibit the activation of caspase-1, which is involved in the inflammatory response. Additionally, 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide as a research tool has several advantages. It is a highly selective antagonist of the P2X7 receptor and has minimal off-target effects. It is also stable and can be easily synthesized in the laboratory. However, there are some limitations to the use of 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide in lab experiments. It has poor solubility in water and requires the use of organic solvents such as DMSO (dimethyl sulfoxide) for administration. Additionally, the effects of 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide may be influenced by the expression levels of P2X7 receptor in different cell types.
Orientations Futures
There are several future directions for the use of 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide in scientific research. One area of interest is the role of P2X7 receptor in cancer. 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and further studies are needed to investigate its potential as a cancer therapeutic. Another area of interest is the role of P2X7 receptor in the central nervous system. 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been shown to reduce neuroinflammation and to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to investigate its potential as a treatment for neurodegenerative diseases. Finally, there is a need for the development of more potent and selective P2X7 receptor antagonists that can be used as research tools and potential therapeutics.
Applications De Recherche Scientifique
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been extensively used in scientific research to investigate the role of P2X7 receptor in various biological systems. It has been shown to inhibit the activation of P2X7 receptor, which is involved in the regulation of immune response, inflammation, and pain. 2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide has been used to study the role of P2X7 receptor in different diseases such as cancer, Alzheimer's disease, and multiple sclerosis.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2INO2/c1-3-11-8-13(20)5-6-15(11)21-17(22)10(2)23-16-7-4-12(18)9-14(16)19/h4-10H,3H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFBHJHOHNLQYMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2INO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenoxy)-N-(2-ethyl-4-iodophenyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(4-bromophenoxy)propanoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4112039.png)
![N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B4112047.png)

![N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]cyclohexanecarboxamide](/img/structure/B4112058.png)




![2-methyl-3-{[(3-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B4112085.png)
![2-chloro-N-(4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-2-methoxyphenyl)benzamide](/img/structure/B4112087.png)

![N-[5-chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide](/img/structure/B4112111.png)
![5-bromo-N-(4-{[(2-chlorophenyl)amino]sulfonyl}phenyl)-2-furamide](/img/structure/B4112121.png)
![7-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B4112122.png)